![molecular formula C17H20N2O2S B3856151 2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B3856151.png)
2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide
Overview
Description
2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide is a chemical compound with the molecular formula C19H20N2O2S. It is a potential drug candidate that has attracted the attention of researchers due to its interesting pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation and pain (Kumar et al., 2014). The compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade (Yadav et al., 2015).
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide has been reported to exhibit anti-inflammatory and analgesic effects in animal models (Kumar et al., 2014). It has also been shown to inhibit the growth of cancer cells and induce apoptosis (Yadav et al., 2015). Additionally, the compound has been reported to exhibit anti-tubercular activity (Sinha et al., 2012).
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide in lab experiments is its potential to exhibit multiple pharmacological activities. This makes it a promising drug candidate for the treatment of various diseases. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its pharmacological properties.
Future Directions
There are several future directions for the research on 2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and tuberculosis. Another direction is to study its mechanism of action in more detail to optimize its pharmacological properties. Additionally, future research could focus on the synthesis of derivatives of 2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide to improve its pharmacological properties and reduce its limitations.
Conclusion:
In conclusion, 2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide is a potential drug candidate that exhibits multiple pharmacological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
2-(2-isopropyl-5-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide has been extensively studied for its potential pharmacological activities. It has been reported to exhibit anti-inflammatory, analgesic, anti-cancer, and anti-tubercular activities (Sinha et al., 2012; Kumar et al., 2014; Yadav et al., 2015). The compound has also been investigated for its potential use as a corrosion inhibitor (Abd El-Lateef et al., 2015).
properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12(2)15-7-6-13(3)9-16(15)21-11-17(20)19-18-10-14-5-4-8-22-14/h4-10,12H,11H2,1-3H3,(H,19,20)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQCEWYOFFXNSN-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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